molecular formula C12H14ClNO6S B2789334 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid CAS No. 1883548-92-2

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid

Cat. No.: B2789334
CAS No.: 1883548-92-2
M. Wt: 335.76
InChI Key: ZEZDFYRVIVZPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is a pH-responsive fluorescent false neurotransmitter. It is a selective substrate for dopamine transporter and vesicular monoamine transporter 2. This compound exhibits no significant binding to a panel of 38 central nervous system receptors, including dopamine and serotonin receptors . It is primarily used in research to visualize neurotransmitter secretion at individual synapses .

Mechanism of Action

FFN 102 mesylate, also known as 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid, is a synthetic biogenic neurotransmitter analogue with intriguing properties and applications .

Target of Action

FFN 102 mesylate is a selective substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions including mood, reward, and motor control.

Mode of Action

The compound exhibits a pH-responsive fluorescence and electrical activity . It interacts with its targets (DAT and VMAT2) by inhibiting dopamine uptake

Pharmacokinetics

Its solubility data suggests that it is soluble to 20 mm in water with gentle warming and to 100 mm in dmso , which could potentially impact its bioavailability.

Action Environment

The action of FFN 102 mesylate is pH-responsive . This means that its fluorescence and electrical activity, and potentially its interaction with DAT and VMAT2, can be influenced by the pH of the environment. Therefore, factors that alter the pH could potentially affect the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

FFN 102 mesylate interacts with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), exhibiting no significant binding to a panel of 38 central nervous system (CNS) receptors, including dopamine and serotonin receptors . The nature of these interactions is selective, meaning FFN 102 mesylate has a higher affinity for DAT and VMAT2 compared to other CNS receptors .

Cellular Effects

The effects of FFN 102 mesylate on cells are primarily related to its influence on neurotransmission. As a selective substrate for DAT and VMAT2, FFN 102 mesylate can affect the reuptake of dopamine, a key neurotransmitter involved in reward, motivation, and motor control . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, FFN 102 mesylate exerts its effects by binding to DAT and VMAT2. This binding can inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft . The increased dopamine levels can then influence gene expression and other cellular processes .

Metabolic Pathways

FFN 102 mesylate is involved in the dopamine neurotransmission pathway due to its interaction with DAT and VMAT2

Transport and Distribution

FFN 102 mesylate is transported and distributed within cells via its interaction with DAT and VMAT2

Subcellular Localization

Given its role as a neurotransmitter analogue, it is likely to be found in areas of the cell involved in neurotransmission, such as the synaptic cleft .

Chemical Reactions Analysis

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is widely used in scientific research, particularly in:

    Chemistry: As a fluorescent probe to study neurotransmitter dynamics.

    Biology: To visualize neurotransmitter secretion at individual synapses.

    Medicine: Researching the mechanisms of neurotransmitter transport and release.

Properties

IUPAC Name

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDFYRVIVZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.